molecular formula C13H12BrNO2S B1428419 Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate CAS No. 1351479-04-3

Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate

Cat. No. B1428419
M. Wt: 326.21 g/mol
InChI Key: AVNINJXMPZETJD-UHFFFAOYSA-N
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Description

Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate is a chemical compound with the molecular formula C13H12BrNO2S . It has a molecular weight of 326.21 .


Molecular Structure Analysis

The InChI code for Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate is 1S/C13H12BrNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3 .

It should be stored at room temperature .

Scientific Research Applications

Application 1: Antimicrobial Evaluation Against Multidrug Resistant Strains

  • Summary of Application: Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate is used as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
  • Methods of Application: Eight compounds were synthesized and characterized by FTIR and NMR (1H and 13C). Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined. Antifungal activity was also performed. Protein–ligand interactions of compounds with target enzyme were evaluated through docking studies .
  • Results or Outcomes: Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively. Likewise, some compounds exhibited inhibitory potential against gram-positive Staphylococcus aureus and gram-negative Escherichia coli at MIC values of 250 and 375 µg/mL respectively. Some compounds showed maximum antifungal potential against Candida glabrata (ATCC 62934) with a zone of inhibition 21.0 mm as compared to the reference drug nystatin which showed lesser antifungal potential with a zone of inhibition of 19.1 mm .

Application 2: Antioxidant, Analgesic, Anti-inflammatory Activities

  • Summary of Application: Thiazole derivatives, including Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate, have been found to exhibit antioxidant, analgesic, and anti-inflammatory activities .
  • Methods of Application: The specific methods of application vary depending on the specific therapeutic role. Generally, these compounds are synthesized and then tested in vitro or in vivo for their therapeutic effects .
  • Results or Outcomes: The outcomes of these studies have shown promising results, with some thiazole derivatives exhibiting significant antioxidant, analgesic, and anti-inflammatory activities .

Application 3: Antiviral Activities

  • Summary of Application: Thiazole derivatives have been found to exhibit antiviral activities .
  • Methods of Application: These compounds are synthesized and then tested against various viral strains in vitro or in vivo .
  • Results or Outcomes: Some thiazole derivatives have shown significant antiviral activities against various viral strains .

Application 4: Anticonvulsant Activities

  • Summary of Application: Thiazole derivatives have been found to exhibit anticonvulsant activities .
  • Methods of Application: These compounds are synthesized and then tested in vitro or in vivo for their therapeutic effects .
  • Results or Outcomes: Some thiazole derivatives have shown significant anticonvulsant activities .

Application 5: Neuroprotective Activities

  • Summary of Application: Thiazole derivatives have been found to exhibit neuroprotective activities .
  • Methods of Application: These compounds are synthesized and then tested in vitro or in vivo for their therapeutic effects .
  • Results or Outcomes: Some thiazole derivatives have shown significant neuroprotective activities .

Application 6: Diuretic Activities

  • Summary of Application: Thiazole derivatives have been found to exhibit diuretic activities .
  • Methods of Application: These compounds are synthesized and then tested in vitro or in vivo for their therapeutic effects .
  • Results or Outcomes: Some thiazole derivatives have shown significant diuretic activities .

Safety And Hazards

The safety information for Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate includes several hazard statements: H302, H315, H320, H335 . Precautionary statements include P261, P302+P352, P280, P305+P351+P338 .

properties

IUPAC Name

ethyl 2-[(2-bromophenyl)methyl]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNINJXMPZETJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate
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Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate
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Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate
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Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate
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Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate
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Ethyl 2-(2-Bromobenzyl)thiazole-4-carboxylate

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